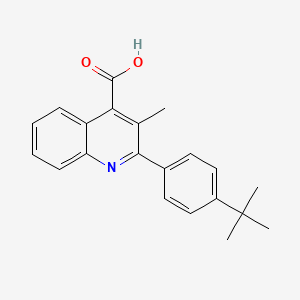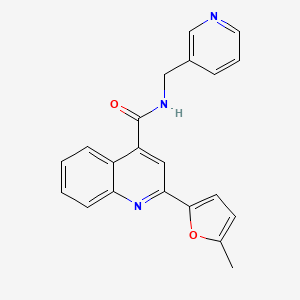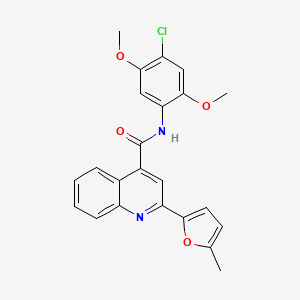![molecular formula C19H21N3O4 B14952146 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B14952146.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydrazine derivatives.
Scientific Research Applications
2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with enzymes or other biological molecules, potentially inhibiting their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both dimethoxy and dimethyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base hydrazones .
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2,4-dimethylphenyl)oxamide |
InChI |
InChI=1S/C19H21N3O4/c1-12-5-7-15(13(2)9-12)21-18(23)19(24)22-20-11-14-6-8-16(25-3)17(10-14)26-4/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
XFLNKMHIIRTTJO-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)



![2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide](/img/structure/B14952101.png)



![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952126.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14952127.png)
![Methyl 4-(2-chlorophenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B14952133.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952139.png)

![6-imino-2-oxo-N-(propan-2-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952148.png)
